molecular formula C17H15N3O3 B2507191 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 851095-78-8

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

Cat. No.: B2507191
CAS No.: 851095-78-8
M. Wt: 309.325
InChI Key: SVSTXZCRGAROJH-UHFFFAOYSA-N
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Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at position 5 and a furan-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in interacting with biological targets .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(14-6-3-9-22-14)18-17-20-19-16(23-17)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSTXZCRGAROJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved by hydrogenation of naphthalene derivatives under specific conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is usually synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Furan Carboxamide: The final step involves coupling the oxadiazole intermediate with furan-2-carboxylic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the tetrahydronaphthalene moiety.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways, cancer cell proliferation, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as NF-κB, MAPK, or PI3K/Akt, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The oxadiazole ring serves as a central pharmacophore. Key analogs and their substituent effects are summarized below:

Compound Name Substituent on Oxadiazole (Position 5) Substituent on Amide (Position 2) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 5,6,7,8-Tetrahydronaphthalen-2-yl Furan-2-carboxamide 297.3* Hypothesized enhanced lipophilicity and π-π interactions.
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) 5,6,7,8-Tetrahydronaphthalen-2-yl 3-(Trifluoromethyl)benzamide 415.4 15% yield, 95.5% purity (HPLC); CF₃ group increases electronegativity and metabolic stability .
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (7) 5,6,7,8-Tetrahydronaphthalen-2-yl 4-Bromobenzamide 412.3 50% yield, 95.3% purity (HPLC); Bromine may enhance halogen bonding with target proteins .
N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (8) 5,6,7,8-Tetrahydronaphthalen-2-yl 4-Isopropoxybenzamide 393.4 12% yield, 97.9% purity (HPLC); Isopropoxy group improves solubility .
OZE-I (N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide) 5,6,7,8-Tetrahydronaphthalen-2-yl Cyclopropanecarboxamide 283.3 Antimicrobial activity against Staphylococcus aureus biofilms .
N-[5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (a4) Cyanomethyl Furan-2-carboxamide 235.2 Insecticidal activity; cyanomethyl group reduces steric bulk compared to tetralin .

Notes:

  • *Molecular weight calculated based on formula C₁₆H₁₅N₃O₃.
  • Synthesis yields and purity data from highlight challenges in introducing bulky or polar substituents.

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDescription
IUPAC Name This compound
Molecular Formula C20H16N4O2
Molecular Weight 376.43 g/mol
Purity Typically 95%

The primary mechanism of action for this compound involves its interaction with various biological targets. One notable target is the Retinoic Acid Receptor Gamma (RARG) . Binding to this receptor influences pathways related to cell growth and differentiation.

Biochemical Pathways

The compound's interaction with RARG suggests involvement in several biochemical pathways:

  • Cell Growth Regulation : Modulates gene expression related to cell proliferation.
  • Differentiation Processes : Influences cellular differentiation in various tissue types.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • A study showed that furan derivatives demonstrated superior antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a broad spectrum of action against both gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer properties of compounds containing the oxadiazole moiety have been explored extensively. The following findings highlight its potential:

  • Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. The presence of specific functional groups within the molecule has been linked to enhanced antiproliferative activity .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a related furan derivative against multiple bacterial strains and found it outperformed traditional antibiotics like streptomycin and tetracycline against Pseudomonas fluorescens .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the modulation of apoptotic pathways influenced by retinoic acid receptors .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound's lipophilicity enhances its absorption in biological systems.
  • Distribution : It exhibits a favorable distribution profile due to its molecular structure.

Q & A

Q. Key Parameters :

StepReagents/ConditionsYield Optimization
CyclizationCarbon disulfide, KOH, 80°CSolvent choice (ethanol vs. DMF) impacts reaction rate
CouplingEDCI, DMAP, RT to 60°CCatalytic DMAP improves acylation efficiency

How is the structural characterization of this compound performed, and what analytical techniques are critical?

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for oxadiazole (δ 8.5–9.0 ppm for protons adjacent to N/O), tetrahydronaphthalene (δ 1.5–2.5 ppm for methylene groups), and furan (δ 6.5–7.5 ppm) .
    • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected ~377.14 g/mol) .

Q. Advanced :

  • X-ray Crystallography : Resolve 3D conformation to study π-π stacking between aromatic rings .
  • Computational DFT : Optimize geometry using Gaussian09 with B3LYP/6-31G* basis set to predict electronic properties .

What in vitro assays are suitable for initial screening of biological activity?

Q. Basic

  • Enzyme Inhibition : Test against COX-2 or HDACs (IC₅₀ via fluorescence-based assays) due to oxadiazole’s role in metal coordination .
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
  • Antimicrobial Screening : Agar dilution method against Gram+/Gram− bacteria (MIC reported in µg/mL) .

How can reaction yields be optimized for scalable synthesis?

Q. Advanced

  • Continuous Flow Reactors : Improve mixing and heat transfer for cyclization step (residence time: 10–15 min, 80°C) .
  • DoE (Design of Experiments) : Use Taguchi methods to optimize variables (e.g., solvent ratio, catalyst loading) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .

How should contradictory bioactivity data between studies be resolved?

Q. Advanced

  • Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays to rule out false positives .
  • Structural Analogs : Synthesize derivatives (e.g., replacing tetrahydronaphthalene with naphthalene) to isolate pharmacophores .
  • Meta-Analysis : Compare data across analogs (e.g., furan vs. thiophene carboxamides) to identify SAR trends .

What computational strategies predict target binding and selectivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4UX8 for HDACs) to simulate binding poses .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors on oxadiazole) using Schrödinger .

How are pharmacokinetic properties (ADMET) assessed preclinically?

Q. Advanced

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • In Vivo PK : Administer IV/PO in rodents, collect plasma for AUC and half-life calculations .

What experimental methods elucidate the mechanism of action?

Q. Advanced

  • SPR/BLI : Quantify binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
  • Transcriptomics : RNA-seq to identify downstream pathways affected in treated vs. control cells .

How can structural derivatives enhance potency or reduce toxicity?

Q. Advanced

  • Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to improve metabolic stability .
  • Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .
  • Toxicophore Elimination : Remove/replace substituents linked to hepatotoxicity (e.g., methyl groups) via SAR .

What strategies ensure reproducibility in synthetic and biological studies?

Q. Advanced

  • Open Science Protocols : Publish detailed synthetic procedures (e.g., exact stoichiometry, quenching steps) .
  • Reference Standards : Use commercially available intermediates (e.g., 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine) for cross-validation .
  • Collaborative Validation : Share compound batches across labs to confirm bioactivity in blinded studies .

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